molecular formula C5H8Br3NO2 B14530535 2,3,4-Tribromo-2-nitropentane CAS No. 62545-12-4

2,3,4-Tribromo-2-nitropentane

Cat. No.: B14530535
CAS No.: 62545-12-4
M. Wt: 353.83 g/mol
InChI Key: DRKZLWWPMJJYGH-UHFFFAOYSA-N
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Description

2,3,4-Tribromo-2-nitropentane is an organic compound characterized by the presence of three bromine atoms and one nitro group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tribromo-2-nitropentane typically involves the bromination of 2-nitropentane. The process can be carried out using bromine in the presence of a suitable catalyst or under specific reaction conditions to ensure selective bromination at the desired positions. The reaction is usually conducted at controlled temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using advanced reactors and continuous flow systems. These methods ensure efficient production with minimal by-products and waste. The use of automated systems and precise control over reaction parameters enhances the overall efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tribromo-2-nitropentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

    Substitution: Formation of 2,3,4-triiodopentane or other halogenated derivatives.

    Reduction: Formation of 2,3,4-tribromo-2-aminopentane.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

2,3,4-Tribromo-2-nitropentane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4-Tribromo-2-nitropentane involves its interaction with molecular targets through its functional groups. The bromine atoms and the nitro group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, undergo redox reactions, and participate in various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Tribromo-2-nitrobutane: Similar structure but with a shorter carbon chain.

    2,3,4-Tribromo-2-nitrohexane: Similar structure but with a longer carbon chain.

    2,3,4-Tribromo-2-nitropropane: Similar structure but with a different carbon chain length.

Uniqueness

2,3,4-Tribromo-2-nitropentane is unique due to its specific arrangement of bromine atoms and the nitro group on a pentane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

62545-12-4

Molecular Formula

C5H8Br3NO2

Molecular Weight

353.83 g/mol

IUPAC Name

2,3,4-tribromo-2-nitropentane

InChI

InChI=1S/C5H8Br3NO2/c1-3(6)4(7)5(2,8)9(10)11/h3-4H,1-2H3

InChI Key

DRKZLWWPMJJYGH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C)([N+](=O)[O-])Br)Br)Br

Origin of Product

United States

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